molecular formula C5H11Cl2NO B2482255 2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride CAS No. 2411279-41-7

2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride

Cat. No.: B2482255
CAS No.: 2411279-41-7
M. Wt: 172.05
InChI Key: WNRFRLVULAAGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(1-chlorocyclopropyl)ethanol hydrochloride, also known as ACE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis Applications

  • Synthesis of [1]benzopyrano[2,3-b]pyrrol-4(1H)-ones : 2-Amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride is used in the preparation of [1]benzopyrano[2,3-b]pyrrol-4(1H)-ones. This involves the reaction of 2-chlorochromone and α-amino ketones in ethanol/triethylamine, followed by treatment with acetic acid/pyrrolidine, leading to aromatic electrophilic substitution (acetylation, bromination, or nitration) (Alberola et al., 1997).

  • Resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol : This compound undergoes ethanol enantioselective lipase-catalysed alcoholysis, hydrolysis, and acylation, indicating its potential use in the synthesis of adrenergic agents (Conde et al., 1998).

Photophysical and Biological Applications

  • Organo- and Hydrogels : Cyclo(L-Tyr-L-Lys) derivatives, including those derived from this compound, are used as organo- and hydrogelators. These compounds have shown potential in the formation of robust thermoreversible hydrogels, providing insights into their utility in biological and material science applications (Xie et al., 2009).

  • Photophysical Studies of NIR Probes : In the study of Near-Infrared (NIR) probes, derivatives of this compound were used. These compounds were found to be highly resistant to photobleaching in model biological membranes, suggesting their utility in biological imaging and photostability applications (Raju et al., 2016).

Chemical Synthesis and Modification

  • Synthesis of Schiff and Mannich Bases of Isatin Derivatives : In this research, ethyl imidate hydrochlorides, including derivatives of this compound, were synthesized and subsequently reacted to form various Schiff and Mannich bases. These compounds have potential applications in pharmaceutical and organic chemistry (Bekircan & Bektaş, 2008).

  • Site-Directed Conjugation to Peptides and Proteins : The 2-amino alcohol structure of this compound can be used in the site-directed labeling of peptides and proteins, offering a method for attaching biotin, fluorescent reporters, and other modifying groups to these biomolecules (Geoghegan & Stroh, 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-amino-1-(1-chlorocyclopropyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO.ClH/c6-5(1-2-5)4(8)3-7;/h4,8H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYRKZWNKLQEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(CN)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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